

# INTERCEPT Blood System: Application Notes and Protocols for Pathogen Reduction

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

The INTERCEPT Blood System is a robust technology designed for the ex vivo preparation of pathogen-reduced plasma and platelet components for transfusion.[1][2][3][4] This system significantly reduces the risk of transfusion-transmitted infections (TTI) by inactivating a broad spectrum of viruses, bacteria, protozoa, and leukocytes.[3][4][5][6] The technology serves as an alternative to gamma irradiation for preventing transfusion-associated graft-versus-host disease (TA-GVHD).[1] The core of the INTERCEPT system is the synergistic action of a photoactive psoralen compound, **amotosalen** HCI, and ultraviolet A (UVA) light to render pathogens incapable of replication.[7][8][9]

# Principle of Operation: The Amotosalen-UVA Mechanism

The pathogen inactivation process of the INTERCEPT Blood System is based on a well-understood photochemical reaction. The synthetic psoralen derivative, **amotosalen** (S-59), is introduced into the plasma or platelet component.[7][9][10] **Amotosalen**, being a planar, aromatic molecule, readily penetrates cellular and nuclear membranes of pathogens and leukocytes, where it intercalates into the helical regions of DNA and RNA.[7][9][10]



Upon subsequent illumination with a controlled dose of UVA light (320-400 nm), the intercalated **amotosalen** forms covalent cross-links with pyrimidine bases (thymine, cytosine, and uracil) in the nucleic acid strands.[2][7][9] This irreversible cross-linking permanently blocks the replication and transcription of the genetic material, effectively neutralizing the pathogen or leukocyte.[7][8] Following the illumination step, residual **amotosalen** and its free photoproducts are removed using a compound adsorption device (CAD).[1][7][10]

## **Key System Components**

The INTERCEPT Blood System comprises single-use, sterile processing sets for either plasma or platelets and a dedicated UVA illumination device.[1][2][4]

| Component                             | Description                                                                                        |
|---------------------------------------|----------------------------------------------------------------------------------------------------|
| Amotosalen Solution Container         | Contains a precise concentration of amotosalen HCl in a saline solution.[1][2][4]                  |
| Illumination Container                | A UVA-transparent bag designed for the photochemical reaction.[1][2][4]                            |
| Compound Adsorption Device (CAD)      | A specialized filter to remove residual amotosalen and photoproducts post-illumination.[1][2][10]  |
| Storage Containers                    | Bags for the final pathogen-reduced blood component.[1][2]                                         |
| INTERCEPT Illuminator (INT100/INT200) | A microprocessor-controlled device that delivers a precise and uniform dose of UVA light.[1][2][4] |

# **Experimental Protocols**INTERCEPT Protocol for Platelets

This protocol outlines the procedure for the pathogen inactivation of apheresis or pooled whole blood-derived platelet concentrates.

Materials:



- INTERCEPT Blood System for Platelets Processing Set
- INTERCEPT Illuminator
- Sterile connection device
- Platelet agitator

#### Procedure:

- Preparation of Platelet Component: Ensure the platelet concentrate meets the required specifications for volume and platelet concentration as per the manufacturer's instructions.
   [11]
- Sterile Connection: Aseptically connect the platelet component to the INTERCEPT Processing Set using a sterile connection device.
- Amotosalen Addition: Allow the platelets to flow through the amotosalen container, ensuring thorough mixing.[6]
- Transfer to Illumination Container: The **amotosalen**-platelet mixture is then transferred into the illumination container.[6]
- UVA Illumination: Place the illumination container into the INTERCEPT Illuminator. The device will deliver a controlled UVA dose of approximately 3 J/cm² over 3-4 minutes while continuously agitating the container.[4]
- Compound Adsorption: Following illumination, transfer the treated platelets into the container with the Compound Adsorption Device (CAD).[6]
- Incubation and Storage: Agitate the platelet component with the CAD for a specified period (typically 6-16 hours) to remove residual **amotosalen**.[10] The final pathogen-reduced platelet product can then be stored at 20-24°C with continuous agitation for up to 7 days.[3]

### **INTERCEPT Protocol for Plasma**

This protocol details the pathogen inactivation of apheresis or whole blood-derived plasma.



#### Materials:

- INTERCEPT Blood System for Plasma Processing Set
- INTERCEPT Illuminator
- Sterile connection device
- Plasma freezer (-18°C or colder)

#### Procedure:

- Preparation of Plasma Component: The plasma volume must be within the specified range (e.g., 585-650 mL).[1] Pooling of plasma units may be necessary to meet this requirement.[1]
- Sterile Connection: Aseptically connect the plasma unit(s) to the INTERCEPT Processing Set.
- Amotosalen Addition: The plasma flows through the amotosalen container and into the illumination container.[1]
- UVA Illumination: Place the illumination container in the INTERCEPT Illuminator. The system delivers a controlled UVA dose of approximately 3 J/cm² over 6-8 minutes with horizontal agitation.[2]
- Compound Adsorption and Storage: After illumination, the plasma is passed through the
  CAD by gravity and distributed into the final storage containers.[1][2] The treated plasma
  must be frozen at -18°C or colder within a specified timeframe (e.g., within 24 hours of blood
  draw for pooled whole blood-derived plasma or within 8 hours for apheresis plasma).[1][12]

# Data Presentation Pathogen Inactivation Efficacy

The INTERCEPT Blood System has demonstrated robust inactivation of a wide range of pathogens. The efficacy is typically measured as the log reduction of the pathogen titer.



| Pathogen Type            | Examples                                                                                                              | Log Reduction |
|--------------------------|-----------------------------------------------------------------------------------------------------------------------|---------------|
| Viruses (enveloped)      | HIV-1, HIV-2, HTLV-I, HTLV-II,<br>HBV, HCV, West Nile Virus,<br>Chikungunya Virus, Dengue<br>Virus, Influenza A Virus | > 4 log       |
| Viruses (non-enveloped)  | Bluetongue virus (model for non-enveloped viruses)                                                                    | > 4 log       |
| Bacteria (Gram-positive) | Staphylococcus aureus, Streptococcus pyogenes, Bacillus cereus (vegetative)                                           | > 4 log       |
| Bacteria (Gram-negative) | Escherichia coli, Klebsiella<br>pneumoniae, Pseudomonas<br>aeruginosa                                                 | > 4 log       |
| Spirochetes              | Treponema pallidum (Syphilis),<br>Borrelia burgdorferi (Lyme<br>disease)                                              | > 4 log       |
| Protozoa                 | Plasmodium falciparum<br>(Malaria), Babesia microti,<br>Trypanosoma cruzi                                             | > 4 log       |
| Leukocytes               | Human T-Cells                                                                                                         | > 4 log       |

Note: Certain non-enveloped viruses (e.g., HAV, HEV, B19) and bacterial spores have shown resistance to the INTERCEPT process.[5][6][13]

## **Coagulation Factor Retention in Plasma**

A critical aspect of the INTERCEPT process for plasma is the retention of coagulation factor activity.



| Coagulation Factor | Post-Treatment Retention                                 |  |
|--------------------|----------------------------------------------------------|--|
| Fibrinogen         | Slight decline, remains within therapeutic range         |  |
| Factor V           | Good retention                                           |  |
| Factor VII         | Good retention                                           |  |
| Factor VIII        | Largest decline, but remains within therapeutic range[7] |  |
| Factor IX          | Good retention                                           |  |
| Factor X           | Good retention                                           |  |
| Factor XI          | Good retention                                           |  |
| аРТТ               | Within acceptable limits                                 |  |
| PT                 | Within acceptable limits                                 |  |

## **Visualizations**



### INTERCEPT Blood System: Mechanism of Action



Click to download full resolution via product page

Caption: Mechanism of pathogen inactivation by amotosalen and UVA light.



## Start: Platelet or Plasma Component Sterile Connection to **INTERCEPT Processing Set** Addition of Amotosalen Solution **UVA Illumination** (INTERCEPT Illuminator) **Compound Adsorption** (CAD) Storage of Pathogen-Reduced Component

### INTERCEPT Experimental Workflow for Platelets/Plasma

Click to download full resolution via product page

End: Transfusion-Ready Product

Caption: General experimental workflow for the INTERCEPT Blood System.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. intercept-usa.com [intercept-usa.com]
- 2. intercept-canada.com [intercept-canada.com]
- 3. interceptbloodsystem.com [interceptbloodsystem.com]
- 4. intercept-canada.com [intercept-canada.com]
- 5. intercept-usa.com [intercept-usa.com]
- 6. fda.gov [fda.gov]
- 7. Pathogen Inactivation of Platelet and Plasma Blood Components for Transfusion Using the INTERCEPT Blood System™ PMC [pmc.ncbi.nlm.nih.gov]
- 8. interceptbloodsystem.com [interceptbloodsystem.com]
- 9. researchgate.net [researchgate.net]
- 10. professionaleducation.blood.ca [professionaleducation.blood.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. fda.gov [fda.gov]
- 13. intercept-usa.com [intercept-usa.com]
- To cite this document: BenchChem. [INTERCEPT Blood System: Application Notes and Protocols for Pathogen Reduction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665471#intercept-blood-system-standard-operating-procedure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com